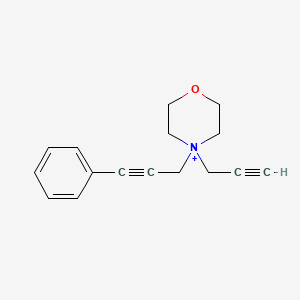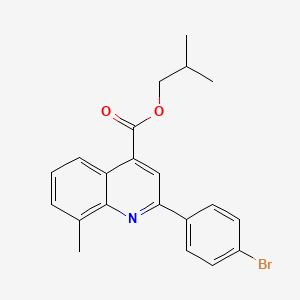
4-(3-Phenylprop-2-yn-1-yl)-4-(prop-2-yn-1-yl)morpholin-4-ium
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-(3-Phenylprop-2-yn-1-yl)-4-(prop-2-yn-1-yl)morpholin-4-ium is a synthetic organic compound Its structure includes a morpholine ring substituted with phenylpropynyl and propynyl groups
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-(3-Phenylprop-2-yn-1-yl)-4-(prop-2-yn-1-yl)morpholin-4-ium typically involves the following steps:
Formation of the Morpholine Ring: The morpholine ring can be synthesized through the reaction of diethanolamine with a suitable halogenating agent.
Substitution Reactions: The phenylpropynyl and propynyl groups can be introduced through nucleophilic substitution reactions using appropriate alkynyl halides.
Industrial Production Methods
Industrial production methods would likely involve optimization of the above synthetic routes to achieve high yields and purity. This may include the use of catalysts, controlled reaction conditions, and purification techniques such as chromatography.
Analyse Chemischer Reaktionen
Types of Reactions
4-(3-Phenylprop-2-yn-1-yl)-4-(prop-2-yn-1-yl)morpholin-4-ium can undergo various chemical reactions, including:
Oxidation: The compound may be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides or acyl halides in the presence of a base.
Major Products
The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or alkanes.
Wissenschaftliche Forschungsanwendungen
4-(3-Phenylprop-2-yn-1-yl)-4-(prop-2-yn-1-yl)morpholin-4-ium may have applications in:
Medicinal Chemistry: Potential use as a pharmacophore in drug design.
Materials Science: Possible incorporation into polymers or as a building block for advanced materials.
Organic Synthesis: Utilized as an intermediate in the synthesis of more complex molecules.
Wirkmechanismus
The mechanism of action for this compound would depend on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The molecular targets and pathways involved would require detailed biochemical studies.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
4-(3-Phenylprop-2-yn-1-yl)morpholine: Lacks the additional propynyl group.
4-(prop-2-yn-1-yl)morpholine: Lacks the phenylpropynyl group.
Uniqueness
4-(3-Phenylprop-2-yn-1-yl)-4-(prop-2-yn-1-yl)morpholin-4-ium is unique due to the presence of both phenylpropynyl and propynyl groups on the morpholine ring, which may confer distinct chemical and biological properties.
Eigenschaften
Molekularformel |
C16H18NO+ |
|---|---|
Molekulargewicht |
240.32 g/mol |
IUPAC-Name |
4-(3-phenylprop-2-ynyl)-4-prop-2-ynylmorpholin-4-ium |
InChI |
InChI=1S/C16H18NO/c1-2-10-17(12-14-18-15-13-17)11-6-9-16-7-4-3-5-8-16/h1,3-5,7-8H,10-15H2/q+1 |
InChI-Schlüssel |
SIWUCBKVSCNFKW-UHFFFAOYSA-N |
Kanonische SMILES |
C#CC[N+]1(CCOCC1)CC#CC2=CC=CC=C2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![(5E)-5-({1-[4-(dimethylamino)phenyl]-2,5-dimethyl-1H-pyrrol-3-yl}methylidene)-1-(3,4-dimethylphenyl)-3-phenyl-2-thioxodihydropyrimidine-4,6(1H,5H)-dione](/img/structure/B11622238.png)
![1-[2-(diethylamino)ethyl]-5-(2-fluorophenyl)-3-hydroxy-4-{[2-methyl-4-(prop-2-en-1-yloxy)phenyl]carbonyl}-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B11622241.png)
![3-[(Z)-(3-ethyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-7-methyl-2-[(4-methylbenzyl)amino]-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B11622246.png)

![7-methyl-3-{(Z)-[4-oxo-3-(prop-2-en-1-yl)-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-2-(piperidin-1-yl)-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B11622253.png)
![N'-[(1E)-1-(4-hydroxy-6-methyl-2-oxo-2H-pyran-3-yl)ethylidene]-4-nitrobenzohydrazide](/img/structure/B11622254.png)
![3-{(Z)-[3-(4-methoxybenzyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-2-[(2-methoxyethyl)amino]-7-methyl-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B11622255.png)
![4,4'-methanediylbis{N-[1-(4-methylphenyl)but-3-en-1-yl]aniline}](/img/structure/B11622258.png)
![4-[(4-{(Z)-[1-(2-chlorobenzyl)-2,5-dioxoimidazolidin-4-ylidene]methyl}-2-methoxyphenoxy)methyl]benzoic acid](/img/structure/B11622265.png)
![2-{4,6-bis[(4-methylphenyl)amino]-1,3,5-triazin-2-yl}-3-methyl-1,2,4-thiadiazole-5(2H)-thione](/img/structure/B11622276.png)
![3-[(2E)-2-(4-fluorobenzylidene)-1-methylhydrazinyl]-1,2-benzothiazole 1,1-dioxide](/img/structure/B11622291.png)
![3-[(Z)-(3-Ethyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-9-methyl-2-[(tetrahydro-2-furanylmethyl)amino]-4H-pyrido[1,2-A]pyrimidin-4-one](/img/structure/B11622295.png)
![2-[(3-{(E)-[1-(1,3-benzodioxol-5-yl)-2,4,6-trioxotetrahydropyrimidin-5(2H)-ylidene]methyl}-1H-indol-1-yl)methyl]benzonitrile](/img/structure/B11622300.png)
![4,4'-[(3,4,5-trimethoxyphenyl)methanediyl]bis(3-methyl-1H-pyrazol-5-ol)](/img/structure/B11622307.png)
